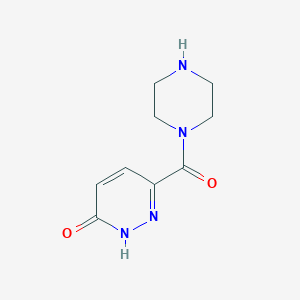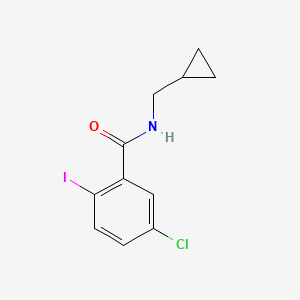![molecular formula C8H10ClN3OS B1461083 2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride CAS No. 923216-51-7](/img/structure/B1461083.png)
2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride
描述
2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride is a useful research compound. Its molecular formula is C8H10ClN3OS and its molecular weight is 231.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride is the Cytochrome bd oxidase (Cyt-bd) . This enzyme is a crucial component of the respiratory chain in Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target, the Cytochrome bd oxidase, by inhibiting its function . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of Cytochrome bd oxidase affects the respiratory chain of Mycobacterium tuberculosis . This disruption leads to a decrease in ATP production, which is essential for the survival and proliferation of the bacteria .
Result of Action
The result of the action of this compound is the significant antimycobacterial activity against Mycobacterium tuberculosis . The compound exhibits very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression level of the Cytochrome bd oxidase-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy
生化分析
Biochemical Properties
2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome bd oxidase and tubulin . The interaction with cytochrome bd oxidase inhibits the enzyme’s activity, which is crucial for the energy metabolism of certain bacteria, making it a potential target for antibacterial therapy . Additionally, the compound binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and thus affecting cell division and proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity by inducing G2/M phase arrest and apoptosis . It also inhibits tumor cell migration and invasion, which are critical steps in cancer metastasis . Furthermore, the compound has shown significant antibacterial activity against strains such as Mycobacterium tuberculosis and Mycobacterium bovis, highlighting its potential as an antimicrobial agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the colchicine-binding site on tubulin, preventing tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, the inhibition of cytochrome bd oxidase by this compound disrupts the electron transport chain in bacteria, leading to reduced ATP production and bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and bacterial infections without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with P-glycoprotein, which affects its cellular uptake and efflux . This interaction can influence the compound’s localization and accumulation in different tissues, impacting its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may be directed to specific cellular compartments through targeting signals or post-translational modifications, influencing its biological effects .
属性
IUPAC Name |
2-(methylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.ClH/c1-9-4-6-10-5-2-3-13-7(5)8(12)11-6;/h2-3,9H,4H2,1H3,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVCRTKXDVMDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(C(=O)N1)SC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673821 | |
| Record name | 2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923216-51-7 | |
| Record name | 2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


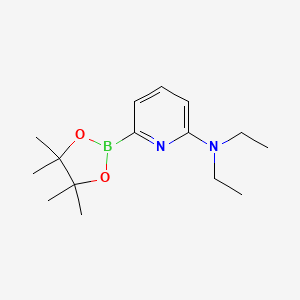
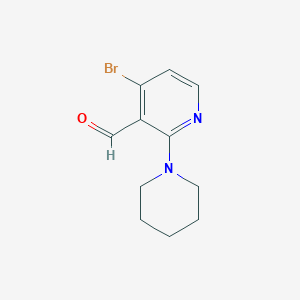
![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)
![4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1461009.png)


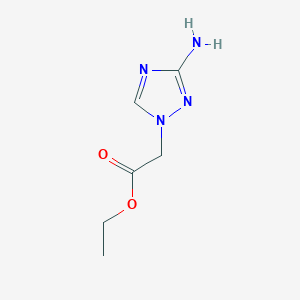
![1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1461015.png)
![methyl N-[2-(1H-pyrrol-1-yl)ethyl]glycinate](/img/structure/B1461016.png)
![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)


